[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 2,4,5-trichlorobenzenesulfonate
Overview
Description
“[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 2,4,5-trichlorobenzenesulfonate” is a chemical compound . Unfortunately, there is no detailed description available for this compound in the search results .
Molecular Structure Analysis
There is no detailed molecular structure analysis available for this compound .Scientific Research Applications
Cancer Research
- This compound has been associated with cancer research, particularly as an Aurora kinase inhibitor. Aurora kinases are crucial for cell division, and their inhibition can be a strategy in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Corrosion Inhibition
- Piperidine derivatives, including compounds similar to the one , have been studied for their corrosion inhibition properties. These studies involve the use of molecular dynamics simulations to understand their interaction with metal surfaces (S. Kaya et al., 2016).
Antitumor Activity
- Similar piperidine derivatives have been synthesized and evaluated for their antitumor activity. These compounds have shown significant cytotoxicity in in vitro testing against various tumor cells (H. Naito et al., 2005).
Material Science
- In material science, related piperidine derivatives have been used in the synthesis and copolymerization with styrene. These processes are significant for creating new materials with potential applications in various industries (Kumail M. Hussain et al., 2019).
Neuropharmacology
- Compounds with a similar structure have been investigated for their roles as dopamine D-2 and serotonin 5-HT2 antagonists, relevant in the study of neuropharmacological disorders (J. Perregaard et al., 1992).
Structural Chemistry
- Studies have been conducted on the molecular structures of related compounds to understand their intermolecular interactions, which is important in the field of structural chemistry (C. Kavitha et al., 2014).
Antihypertensive Activity
- Similar piperidine derivatives have been synthesized and evaluated for their antihypertensive activity, suggesting potential applications in cardiovascular medicine (J. R. Shanklin et al., 1991).
Conformational Analysis
- The compound's conformation in solution and solid states has been studied, which is essential for understanding its chemical behavior and potential applications (J. Ribet et al., 2005).
Future Directions
properties
IUPAC Name |
[1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl]methyl 2,4,5-trichlorobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl5FNO4S/c20-12-2-1-11(7-13(12)21)18(27)26-5-3-19(25,4-6-26)10-30-31(28,29)17-9-15(23)14(22)8-16(17)24/h1-2,7-9H,3-6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFUBIJWVDNRKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(COS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)F)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl5FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 2,4,5-trichlorobenzenesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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